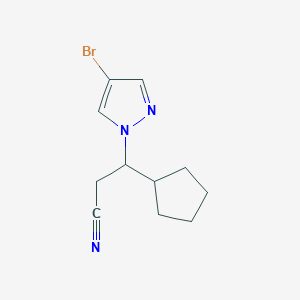

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(4-bromopyrazol-1-yl)-3-cyclopentylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3/c12-10-7-14-15(8-10)11(5-6-13)9-3-1-2-4-9/h7-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUIJTAHLDUGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key intermediate in the synthesis of advanced pharmaceutical agents, notably the Janus kinase (JAK) inhibitor Ruxolitinib. This document is intended for researchers, chemists, and professionals in drug development. It details two primary synthetic strategies: a modern, stereoselective approach via asymmetric Michael addition and a classical multi-step linear synthesis. The guide emphasizes the underlying chemical principles, rationale for methodological choices, detailed experimental protocols, and the critical parameters governing reaction outcomes.

Introduction and Retrosynthetic Analysis

This compound, particularly its (R)-enantiomer, is a molecule of significant interest in medicinal chemistry. It serves as a crucial building block for Ruxolitinib, a drug approved for the treatment of myelofibrosis and other hematological disorders.[1] The stereocenter bearing the cyclopentyl group is pivotal for the final compound's biological activity, making enantioselective synthesis a primary goal.

A retrosynthetic analysis reveals two logical disconnections, forming the basis of the synthetic strategies discussed herein:

-

Strategy A (C-N Bond Formation): Disconnection at the N1-position of the pyrazole ring suggests a conjugate addition (Michael addition) of 4-bromo-1H-pyrazole to an activated alkene, such as a cyclopentylideneacetonitrile derivative. This is an efficient approach that constructs the core scaffold in a single key step.

-

Strategy B (Stepwise Assembly): A more linear approach involves building the cyclopentylpropanenitrile backbone first and subsequently constructing or attaching the brominated pyrazole ring. This often involves more steps but can offer flexibility in sourcing starting materials.

Below is a high-level visualization of these retrosynthetic strategies.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Asymmetric Michael Addition

This pathway represents a highly efficient and stereoselective approach, leveraging modern organocatalysis to establish the critical stereocenter. The core of this strategy is the asymmetric conjugate addition of 4-bromo-1H-pyrazole to an α,β-unsaturated nitrile, followed by decarboxylation. A Chinese patent provides a detailed basis for this method.[2]

Principle and Rationale

The aza-Michael addition is a powerful C-N bond-forming reaction.[3] To achieve enantioselectivity, a chiral catalyst is employed. Chiral squaramides have emerged as exceptional hydrogen-bond-donating catalysts that can activate the Michael acceptor and orient the nucleophile for a stereodefined attack.[4][5] The bifunctional nature of the squaramide catalyst, featuring both H-bond donors (the N-H groups) and a Lewis basic site (often a tertiary amine on a sidearm), allows it to simultaneously activate the electrophile and position the pyrazole nucleophile.[4] This dual activation model is key to its high efficiency and stereocontrol.

Synthesis Workflow

The synthesis proceeds in three main stages: preparation of the Michael acceptor, the key asymmetric addition, and a final hydrolysis/decarboxylation step.

Caption: Workflow for the Asymmetric Michael Addition Pathway.

Experimental Protocols

Step 1: Synthesis of 3-cyclopentyl-2-cyanoacrylate (Michael Acceptor)

This reaction is a classic Knoevenagel condensation.[6][7]

-

Reaction: Cyclopentanecarbaldehyde + Ethyl Cyanoacetate → Ethyl 2-cyano-3-cyclopentylacrylate

-

Procedure:

-

To a flask containing a suitable solvent such as toluene or ethanol, add cyclopentanecarbaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq).

-

Add a catalytic amount of a base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 eq).[8]

-

Fit the flask with a Dean-Stark apparatus if using toluene to remove the water byproduct and drive the reaction to completion.

-

Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture, wash with dilute acid and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Step 2: Asymmetric Michael Addition

-

Procedure (based on CN105461630A): [2]

-

In a reaction vessel under an inert atmosphere, dissolve the chiral squaramide catalyst (e.g., a quinine-derived squaramide, 0.05-1.0 eq) in a suitable solvent like dichloromethane or toluene.

-

Cool the solution to the specified temperature (e.g., -20°C to 20°C).

-

Add 4-bromo-1H-pyrazole (1.0-3.0 eq) followed by the dropwise addition of 3-cyclopentyl-2-cyanoacrylate (1.0 eq).

-

Stir the reaction for 6-10 hours, monitoring progress by HPLC or TLC.

-

Upon completion, the solvent is typically evaporated, and the crude intermediate is used directly in the next step.

-

Step 3: Hydrolysis and Decarboxylation

-

Procedure (based on CN105461630A): [2]

-

Dissolve the crude ester from the previous step in a solvent mixture, such as acetic acid and water.

-

Add a strong acid like hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux (around 100-110°C) for several hours until TLC/HPLC analysis confirms the disappearance of the intermediate.

-

Cool the reaction mixture, neutralize with a base (e.g., NaOH solution) to pH 7-8.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Data Summary

| Parameter | Step 2: Michael Addition[2] | Step 3: Decarboxylation[2] |

| Key Reagents | 4-bromo-1H-pyrazole, 3-cyclopentyl-2-cyanoacrylate, Chiral Catalyst | (R)-ester intermediate, HCl |

| Solvent | Toluene, Dichloromethane | Acetic Acid/Water |

| Temperature | -20°C to 20°C | 100-110°C |

| Time | 6-10 hours | 4-8 hours |

| Yield | High (often used directly) | >80% (overall for 2 steps) |

| Enantioselectivity | >90% ee | ee is retained |

Pathway II: Multi-step Linear Synthesis

This alternative pathway constructs the molecule in a stepwise fashion, offering a different set of synthetic challenges and advantages. This route relies on classical organic reactions, including a chiral reduction and a Sandmeyer reaction to introduce the bromine atom late in the sequence.[9]

Principle and Rationale

This linear approach begins by forming a β-keto nitrile, which is then asymmetrically reduced to set the crucial stereocenter. The resulting chiral alcohol is a versatile intermediate. Its hydroxyl group is then displaced by 4-nitro-1H-pyrazole (via a Mitsunobu reaction or by converting it to a better leaving group). The nitro group serves as a precursor to an amine, which is finally converted to the target bromide via a Sandmeyer reaction.[3][10] This late-stage bromination avoids carrying the potentially reactive C-Br bond through multiple synthetic steps.

Synthesis Workflow

Caption: Workflow for the Multi-step Linear Pathway.

Experimental Protocols

Step 1: Synthesis of 3-oxo-3-cyclopentylpropanenitrile

-

Procedure (based on CN107674026B): [9]

-

Under an inert atmosphere, a strong base like sodium hydride or sodium ethoxide is suspended in a dry solvent (e.g., THF).

-

A mixture of methyl cyclopentyl formate (1.0 eq) and acetonitrile (1.1 eq) is added dropwise at a controlled temperature (e.g., 0-10°C).

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent.

-

Step 2: Chiral Reduction to (S)-3-cyclopentyl-3-hydroxypropionitrile

-

Procedure (based on CN107674026B): [9]

-

The β-keto nitrile from Step 1 is dissolved in an anhydrous solvent like THF.

-

The solution is cooled (e.g., to 0°C), and a chiral borane reagent, such as R-Corey-Bakshi-Shibata (R-CBS) catalyst, is added, followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex).

-

After the reaction is complete, it is carefully quenched with methanol, followed by workup with dilute acid and extraction.

-

Step 3: Synthesis of (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile

-

This step involves nucleophilic substitution at the chiral center. The hydroxyl group is a poor leaving group and must be activated. This can be achieved via a Mitsunobu reaction with 4-nitro-1H-pyrazole or by converting the alcohol to a sulfonate (e.g., mesylate or tosylate) followed by SN2 displacement with the sodium salt of 4-nitro-1H-pyrazole. This SN2 reaction proceeds with inversion of configuration, converting the (S)-alcohol to the (R)-pyrazole product.

Step 4: Reduction of the Nitro Group

-

The nitro-pyrazole intermediate is reduced to the corresponding amino-pyrazole.

-

Procedure: The nitro compound is dissolved in a solvent like methanol or ethanol, and a catalyst such as Palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

Step 5: Sandmeyer Reaction

-

Procedure (based on CN107674026B): [9]

-

The amino-pyrazole is dissolved in an aqueous acidic solution (e.g., HBr).

-

The solution is cooled to 0-5°C.

-

A solution of sodium nitrite (NaNO2) in water is added dropwise to form the diazonium salt in situ.

-

This cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.

-

Nitrogen gas evolution is observed. The reaction is stirred and allowed to warm to room temperature.

-

The product is extracted, washed, dried, and purified.

-

Conclusion

Two robust and distinct pathways for the synthesis of this compound have been presented.

-

The Asymmetric Michael Addition Pathway is a convergent and highly modern approach that offers excellent stereocontrol and high yields in fewer steps. Its primary advantages are efficiency and elegance, though it relies on a specialized chiral catalyst.

-

The Multi-step Linear Pathway utilizes more traditional, well-established reactions. While longer, it may be more adaptable depending on the availability of starting materials and reagents, and it avoids the need for specialized organocatalysts.

The choice between these pathways will depend on the specific constraints of the laboratory or production facility, including cost, scale, available equipment, and the required stereochemical purity. Both routes ultimately provide access to this critical pharmaceutical intermediate.

References

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. jmcs.org.mx [jmcs.org.mx]

- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

physicochemical properties of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Pivotal Role of Physicochemical Profiling in Modern Drug Discovery

In the intricate journey from a promising molecular scaffold to a clinically effective therapeutic agent, the physicochemical properties of a compound serve as the fundamental determinants of its fate. These intrinsic characteristics—solubility, lipophilicity, ionization state, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively dictating its bioavailability, efficacy, and potential for toxicity. A comprehensive understanding and early characterization of these properties are, therefore, not merely a perfunctory exercise but a strategic imperative. Neglecting this crucial step often leads to late-stage attrition, costing invaluable time and resources. This guide provides a robust framework for the evaluation of this compound, a novel scaffold with therapeutic potential. While specific experimental data for this exact molecule is not yet publicly available, this document will serve as a practical roadmap for its characterization, blending established theoretical principles with validated experimental and computational methodologies.

Compound Overview: this compound

The molecule at the heart of our investigation is this compound. Its chemical structure reveals several key features that will influence its physicochemical profile:

-

A Brominated Pyrazole Ring: This heterocyclic core is aromatic and contains two nitrogen atoms. The bromine atom adds to the molecular weight and lipophilicity. The nitrogen atoms offer sites for hydrogen bonding and potential protonation, making the determination of the ionization constant (pKa) critical.

-

A Cyclopentyl Group: This bulky, non-polar aliphatic ring significantly contributes to the molecule's lipophilicity. This feature is likely to enhance membrane permeability but may concurrently decrease aqueous solubility.

-

A Propanenitrile Moiety: The nitrile group (-C≡N) is a polar functional group and a weak hydrogen bond acceptor. While it can contribute to polarity, its overall impact will be modulated by the rest of the molecule's structure.

A thorough analysis of these constituent parts allows us to form initial hypotheses about the compound's behavior, which must then be rigorously tested through the methods outlined below.

Key Physicochemical Endpoints: A Triad of Influence

A. Solubility and Dissolution Rate: The Gateway to Bioavailability

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, aqueous solubility is a critical parameter.

Theoretical Underpinnings: The solubility of a compound is influenced by its crystal lattice energy (for solids) and the energy of solvation. For ionizable compounds, solubility is also highly dependent on the pH of the medium, as described by the Henderson-Hasselbalch equation.

Experimental Workflows:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound at a specific pH and temperature. The gold-standard method is the shake-flask method .

-

An excess of the solid compound is added to a buffer of known pH.

-

The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.

-

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO). It is a higher-throughput method often used in early discovery.

-

A small volume of a concentrated DMSO stock solution of the compound is added to an aqueous buffer.

-

The solution is incubated for a short period (e.g., 1-2 hours).

-

The amount of compound that has precipitated is measured, often by nephelometry (light scattering) or by analyzing the remaining dissolved compound.

-

Data Interpretation: Poor aqueous solubility (<10 µM) can be a major hurdle for oral drug development, potentially leading to low and variable bioavailability.

Caption: Thermodynamic Solubility Workflow.

B. Lipophilicity and Permeability: The Passport Across Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

Theoretical Underpinnings:

-

LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in an immiscible biphasic system (typically octanol and water) at equilibrium.

-

LogP = log ([Compound]octanol / [Compound]water)

-

-

LogD (Distribution Coefficient): This is the ratio of the concentration of a compound (both neutral and ionized forms) in an octanol/water system at a specific pH. For ionizable molecules, LogD is a more physiologically relevant parameter.

Experimental Workflows:

-

Shake-Flask Method for LogP/LogD:

-

The compound is dissolved in a mixture of n-octanol and water (or a pH 7.4 buffer for LogD).

-

The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the two phases.

-

The concentration of the compound in each phase is measured.

-

-

HPLC-Based Method: A rapid and popular method that correlates a compound's retention time on a reverse-phase HPLC column with known LogP values of a set of standards.

Computational Prediction: Numerous algorithms can provide an in silico estimate of LogP. One widely used method is XLogP3. For this compound, the computed XLogP3 value is 2.4.[1] This value suggests a moderate level of lipophilicity, which is often a good starting point for drug candidates, balancing permeability with aqueous solubility.

Data Interpretation:

-

LogD < 0: The compound is predominantly hydrophilic and may have poor membrane permeability.

-

0 < LogD < 3: This is often considered the "sweet spot" for oral drug absorption.

-

LogD > 3: The compound is highly lipophilic. While it may have excellent permeability, it can also lead to issues such as poor aqueous solubility, high plasma protein binding, and potential for metabolic liabilities.

C. Ionization Constant (pKa) and Chemical Stability: The Determinants of Form and Function

Ionization Constant (pKa): The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical as the ionization state affects a molecule's solubility, permeability, and interaction with its biological target.

Theoretical Underpinnings: The pyrazole ring in our target molecule contains nitrogen atoms that could be protonated. While pyrazole itself is a weak base, the substituents on the ring will modulate its pKa. Predictive models suggest a pKa of -0.17 for the R-enantiomer, indicating that it is a very weak base and will be predominantly in its neutral form at all physiological pH values.[2]

Experimental Workflows:

-

Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

-

UV-Vis Spectrophotometry: If the ionized and neutral forms of the compound have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance at various pH values.

Chemical Stability: A drug candidate must be sufficiently stable in the physiological environment and under storage conditions to ensure a consistent therapeutic effect.

Experimental Workflow (Forced Degradation Study): Forced degradation studies are used to identify the likely degradation products and pathways of a drug substance. This involves exposing the compound to stress conditions more severe than it would typically encounter.

-

Prepare Solutions: Prepare solutions of the compound in various media:

-

Acidic (e.g., 0.1 N HCl)

-

Basic (e.g., 0.1 N NaOH)

-

Oxidative (e.g., 3% H2O2)

-

-

Expose to Stress: Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period. Also, expose the solid compound to heat and photolytic stress (high-intensity light).

-

Analyze for Degradation: Use a stability-indicating HPLC method to separate the parent compound from any degradants. The structure of significant degradants should be elucidated using techniques like LC-MS/MS. The nitrile group, for instance, could be susceptible to hydrolysis to the corresponding carboxylic acid under acidic or basic conditions.[3]

Caption: Forced Degradation Study Workflow.

Integrated Analysis and a Forward Look

Based on the structural features and predictive data, we can assemble a preliminary physicochemical profile for this compound.

| Property | Predicted Value/Behavior | Implication for Drug Development |

| Molecular Weight | 268.15 g/mol [1][4] | Well within the range for good oral bioavailability (Lipinski's Rule of 5). |

| LogP | 2.4 (XLogP3)[1] | Indicates a favorable balance between solubility and permeability. |

| pKa | -0.17 (Predicted)[2] | The compound is expected to be neutral across the physiological pH range. |

| Aqueous Solubility | Predicted to be low | The moderate LogP suggests that solubility may be a challenge. This requires experimental confirmation and may necessitate formulation strategies. |

| Chemical Stability | The nitrile group is a potential liability for hydrolysis. | Forced degradation studies are essential to determine the shelf-life and potential for degradation in vivo. |

Expert Insights and Next Steps:

The in silico profile of this compound is promising. Its molecular weight and predicted lipophilicity fall within a desirable range for oral drug candidates. The key next step is to move from prediction to practice. The immediate priorities for a research team would be:

-

Synthesize or procure a sufficient quantity of the compound for experimental evaluation.

-

Conduct thermodynamic solubility studies at various pH values (e.g., pH 2.0, 6.5, and 7.4) to simulate the conditions of the gastrointestinal tract.

-

Experimentally determine the LogD at pH 7.4 to confirm the lipophilicity prediction.

-

Perform a forced degradation study to identify any stability liabilities early in the development process.

The data generated from these experiments will provide a solid foundation for further preclinical development, enabling informed decisions about formulation, dosing, and the overall viability of this compound as a therapeutic candidate. This systematic approach of prediction followed by rigorous experimental validation is the hallmark of a successful drug discovery program.

References

- 1. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | lookchem [lookchem.com]

- 3. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]

- 4. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS 1146629-83-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, with CAS number 1146629-83-5, is a chiral heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Ruxolitinib, a potent Janus kinase (JAK) inhibitor.[1][2] Ruxolitinib is a cornerstone therapy for myelofibrosis and polycythemia vera, making the efficient and stereoselective synthesis of its intermediates a critical aspect of its commercial production.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and safe handling of this pivotal molecule.

Chemical and Physical Properties

This compound is a substituted pyrazole derivative characterized by a bromine atom at the 4-position of the pyrazole ring, a cyclopentyl group, and a propanenitrile chain attached to one of the pyrazole's nitrogen atoms.[4] The (R)-enantiomer is the specific stereoisomer utilized in the synthesis of Ruxolitinib.[5]

| Property | Value | Source(s) |

| CAS Number | 1146629-83-5 | [6] |

| Molecular Formula | C₁₁H₁₄BrN₃ | [6] |

| Molecular Weight | 268.15 g/mol | [5] |

| Appearance | White to off-white or pale yellow solid | [7] |

| Boiling Point | 394.2±22.0 °C (Predicted) | N/A |

| Density | 1.51±0.1 g/cm³ (Predicted) | N/A |

| pKa | -0.17±0.10 (Predicted) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. | [8] |

Synthesis and Manufacturing

The synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a multi-step process that requires careful control of stereochemistry. A common and efficient method involves the asymmetric Michael addition of 4-bromopyrazole to a cyclopentyl-substituted α,β-unsaturated nitrile.[9]

Key Starting Materials:

-

4-Bromopyrazole (CAS 2075-45-8): A heterocyclic aromatic compound that serves as the pyrazole core of the final molecule.[10] It can be synthesized by the bromination of pyrazole.[11]

-

(E)-3-cyclopentylacrylonitrile or a related derivative: The Michael acceptor that provides the cyclopentyl and propanenitrile moieties.

General Synthetic Approach:

The synthesis generally proceeds via the following key transformations:

-

Asymmetric Michael Addition: The conjugate addition of 4-bromopyrazole to a cyclopentyl-containing Michael acceptor. This step is crucial for establishing the desired stereocenter and is often catalyzed by a chiral catalyst.

-

Subsequent Functional Group Manipulations (if necessary): Depending on the exact starting materials, further chemical modifications may be required to arrive at the final propanenitrile.

Below is a representative, detailed protocol for the synthesis of the (R)-enantiomer.

Experimental Protocol: Chiral Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

This protocol is a composite representation based on established synthetic strategies.[3][9]

Step 1: Asymmetric Michael Addition

-

To a solution of (E)-3-cyclopentylacrylonitrile (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at room temperature, add the chiral catalyst (e.g., a chiral squaric acid amide derivative, 0.1 eq).

-

Stir the mixture for 15-30 minutes to allow for catalyst activation.

-

Add 4-bromopyrazole (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the (R)-enantiomer of this compound with high enantiomeric excess.

Step 2: Enantiomeric Purity Assessment

-

The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis. A polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2 or Lux Amylose-2) with a mobile phase of ethanol/hexanes or methanol/acetonitrile is often effective for separating the enantiomers of pyrazole derivatives.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. jchr.org [jchr.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | 1146629-83-5 [chemicalbook.com]

- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to a Brominated Imidazo[1,2-a]pyridine Derivative

A Note on the Molecular Formula: While the initial query specified the molecular formula C11H14BrN3, a comprehensive search of the scientific literature did not yield a well-characterized compound with this exact formula suitable for an in-depth technical guide. Therefore, this guide focuses on a closely related and well-documented class of compounds: brominated imidazo[1,2-a]pyridines. These compounds are of significant interest in medicinal chemistry and share key structural features with the requested molecular formula. The principles, synthetic strategies, and analytical techniques discussed herein are broadly applicable to the study of novel brominated nitrogen-containing heterocyclic compounds.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the core of several marketed drugs with diverse therapeutic applications, including anxiolytic, hypnotic, and antiulcer agents[1]. The introduction of a bromine atom into this scaffold offers a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This guide provides a detailed technical overview of the synthesis, characterization, and potential applications of a representative brominated imidazo[1,2-a]pyridine derivative, offering insights for researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Structural Elucidation

The systematic naming of complex heterocyclic compounds is governed by the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the imidazo[1,2-a]pyridine ring system, the numbering begins at the bridgehead nitrogen and proceeds around the larger ring.

A representative example from this class is ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate . Its structure is elucidated as follows:

-

Core Scaffold: Imidazo[1,2-a]pyridine, a bicyclic system formed by the fusion of an imidazole and a pyridine ring.

-

Substituents:

-

A bromine atom at position 6 of the pyridine ring.

-

A methyl group at position 2 of the imidazole ring.

-

An ethyl carboxylate group at position 3 of the imidazole ring.

-

The correct IUPAC name for a related compound, ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate, is also confirmed in the literature[2].

Synthesis of Brominated Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine ring system is most commonly achieved through the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. This versatile reaction allows for the introduction of various substituents on both the pyridine and imidazole rings.

General Synthetic Strategy: The Groebke-Blackburn-Bienaymé Reaction

A robust and widely employed method for the synthesis of imidazo[1,2-a]pyridines is a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. A variation of this approach involves the reaction of a 2-aminopyridine with an α-haloketone.

Experimental Protocol: Synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate

This protocol describes a typical synthesis of a 6-bromo-2-methyl-substituted imidazo[1,2-a]pyridine derivative.

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine

The synthesis of the core scaffold can be achieved by reacting 2-amino-5-bromopyridine with chloroacetaldehyde[3].

-

Reactants: 2-amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.

-

Solvent: Ethanol.

-

Base: Sodium bicarbonate.

-

Procedure: The reactants are stirred in ethanol at a moderately elevated temperature (e.g., 55 °C) for several hours. After the reaction is complete, the solvent is removed, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified by recrystallization[3].

Step 2: Functionalization of the Imidazo[1,2-a]pyridine Core

Further functionalization at the C3 position can be achieved through various methods, such as electrophilic substitution.

A convenient two-step, one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by the addition of an active electrophile like ethyl bromoacetate[4].

Experimental Details:

-

A solution of 2-amino-5-bromopyridine and DMF-DMA in DMF is stirred at 65 °C for 2 hours[4].

-

Sodium bicarbonate and ethyl bromoacetate are then added to the reaction mixture[4].

-

The mixture is stirred at 85 °C until the reaction is complete, as monitored by thin-layer chromatography[4].

-

The product is isolated by extraction and purified by column chromatography[4].

Synthetic Workflow Diagram

Caption: General synthetic workflow for brominated imidazo[1,2-a]pyridines.

Physicochemical Properties and Characterization

The synthesized brominated imidazo[1,2-a]pyridines are typically crystalline solids with defined melting points. Their structural confirmation and purity are established using a combination of spectroscopic and analytical techniques.

| Property | Typical Data for a Brominated Imidazo[1,2-a]pyridine Derivative |

| Molecular Formula | C11H11BrN2O2 (for ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate)[5] |

| Molecular Weight | ~283.12 g/mol |

| Appearance | Pale yellow solid[6] |

| Melting Point | Varies with specific substitution, often in the range of 70-150 °C |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| ¹H NMR | Characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core, as well as signals for the substituents (e.g., ethyl and methyl groups). |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the heterocyclic core and the substituents. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight, often with a characteristic isotopic pattern due to the presence of bromine. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C=O stretching (for esters), C-N stretching, and aromatic C-H stretching. |

Applications in Drug Discovery and Medicinal Chemistry

Brominated imidazo[1,2-a]pyridines are valuable intermediates and bioactive molecules in their own right. The bromine atom serves as a key functional group for introducing further molecular diversity through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

Potential as Antibacterial Agents

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine-3-carboxylate derivatives as narrow-spectrum inhibitors of Streptococcus pneumoniae. One such compound, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, has been identified as an inhibitor of the bacterial cell division protein FtsZ[7][8].

Signaling Pathway Inhibition in Cancer

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. For instance, 2, 6, 8-substituted imidazopyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors[9].

Diagram of a Potential Mechanism of Action

Caption: Potential mechanisms of action for brominated imidazo[1,2-a]pyridines.

Conclusion

Brominated imidazo[1,2-a]pyridines represent a versatile and pharmacologically significant class of heterocyclic compounds. Their synthesis is well-established, allowing for the generation of diverse libraries of compounds for drug discovery and development. The presence of the bromine atom provides a key handle for further chemical modifications, making these compounds valuable building blocks for the synthesis of more complex molecules with tailored biological activities. Continued exploration of this chemical space is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate [synhet.com]

- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

- 5. pschemicals.com [pschemicals.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight Determination of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a detailed analysis and calculation of the molecular weight for the compound 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. The methodology, underlying chemical principles, and verification against authoritative databases are presented to ensure scientific accuracy and trustworthiness.

Compound Identification and Structural Formula

The subject of this analysis is the chemical entity named this compound. This compound is a pyrazole derivative, characterized by a cyclopentyl group and a propanenitrile chain attached to the pyrazole ring, with a bromine atom substituted at the 4-position.

Based on its chemical name and structure, the molecular formula is determined to be C₁₁H₁₄BrN₃ [1][2][3][4]. This formula indicates that each molecule is composed of:

-

11 Carbon (C) atoms

-

14 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

3 Nitrogen (N) atoms

The compound exists as two stereoisomers, (R) and (S), which have the same molecular formula and, therefore, the same molecular weight[3][4].

Principle of Molecular Weight Calculation

The molecular weight (MW) of a compound is a fundamental chemical property representing the sum of the atomic weights of all atoms in a single molecule. The calculation is based on the compound's molecular formula and the standard atomic weights of its constituent elements as established by the International Union of Pure and Applied Chemistry (IUPAC).

The formula for calculating molecular weight is:

MW = Σ (Number of atoms of element * Atomic weight of element)

This calculation is critical in experimental chemistry for tasks such as preparing solutions of known molarity, determining stoichiometry in chemical reactions, and performing quantitative analysis.

Step-by-Step Calculation Protocol

The following protocol outlines the precise calculation of the molecular weight for C₁₁H₁₄BrN₃.

Step 1: List Constituent Elements and Atom Counts From the molecular formula, identify each element and the number of atoms present.

-

Carbon (C): 11

-

Hydrogen (H): 14

-

Bromine (Br): 1

-

Nitrogen (N): 3

Step 2: Assign Standard Atomic Weights Assign the standard atomic weight to each element. These values are dimensionless but are often expressed in atomic mass units (amu) or grams per mole ( g/mol ).

-

Atomic weight of C: 12.011 g/mol

-

Atomic weight of H: 1.008 g/mol

-

Atomic weight of Br: 79.904 g/mol

-

Atomic weight of N: 14.007 g/mol

Step 3: Calculate the Total Mass for Each Element Multiply the atom count by the atomic weight for each element.

-

Total mass of C = 11 * 12.011 g/mol = 132.121 g/mol

-

Total mass of H = 14 * 1.008 g/mol = 14.112 g/mol

-

Total mass of Br = 1 * 79.904 g/mol = 79.904 g/mol

-

Total mass of N = 3 * 14.007 g/mol = 42.021 g/mol

Step 4: Sum the Masses to Determine Molecular Weight Add the total masses of all elements to find the molecular weight of the compound.

-

Molecular Weight = 132.121 + 14.112 + 79.904 + 42.021 = 268.158 g/mol

Data Summary and Verification

The calculated molecular weight is summarized and compared against values from established chemical databases for validation. This cross-verification ensures the trustworthiness and accuracy of the result.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₄BrN₃ | --INVALID-LINK--[3], --INVALID-LINK--[1] |

| Calculated Molecular Weight | 268.158 g/mol | This Guide |

| Verified Molecular Weight | 268.15 g/mol | --INVALID-LINK--[1][4] |

| Verified Molecular Weight | 268.16 g/mol | --INVALID-LINK--[5], --INVALID-LINK--[6] |

The slight variation between the calculated value (268.158 g/mol ) and the database values (268.15 or 268.16 g/mol ) is due to rounding of atomic weights. The presented value is highly consistent with authoritative sources.

Logical Workflow for Molecular Weight Determination

The process of determining a compound's molecular weight follows a clear and logical progression, ensuring accuracy and reproducibility.

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of this compound has been rigorously calculated and verified as approximately 268.16 g/mol . This value is a cornerstone for any quantitative research or development involving this compound, from synthetic chemistry to pharmacological studies. The protocols and verification steps outlined in this guide provide a reliable framework for ensuring the accuracy of this fundamental chemical property.

References

- 1. Buy (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile [smolecule.com]

- 2. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | lookchem [lookchem.com]

- 3. (3R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 68474089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Solubility of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile in a range of organic solvents. As specific experimental solubility data for this compound is not yet publicly available, this document serves as a detailed roadmap for researchers, outlining the fundamental principles of solubility, a robust methodology for its determination, and a framework for the interpretation of results. The guide emphasizes the importance of thermodynamic (equilibrium) solubility and presents the universally recognized shake-flask method as the gold standard for its measurement. Furthermore, it delves into the rationale behind solvent selection for solubility screening, provides a detailed, step-by-step experimental protocol, and discusses the application of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for accurate quantification. This guide is designed to empower researchers in the fields of medicinal chemistry and drug development with the knowledge and practical tools necessary to characterize the solubility profile of this and other novel chemical entities, a critical step in the journey from discovery to application.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success or failure of a drug candidate is its solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure, profoundly influences a compound's bioavailability, manufacturability, and overall therapeutic efficacy.[1] Poor solubility can lead to a cascade of developmental hurdles, including inadequate absorption from the gastrointestinal tract, variable and unpredictable dosing, and difficulties in formulation.[2]

This guide focuses on the solubility of a specific NCE: This compound . This compound, with the molecular formula C₁₁H₁₄BrN₃, belongs to the pyrazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[3][4] The presence of a bromine atom, a pyrazole ring, a cyclopentyl group, and a nitrile functional group bestows upon this molecule a unique combination of polarity and structural features that will govern its interactions with various solvents.

Given the novelty of this compound, this guide is structured to provide a comprehensive and scientifically rigorous approach to determining its solubility in a range of organic solvents. This information is invaluable for a variety of applications, including:

-

Early-stage Drug Discovery: Informing structure-activity relationship (SAR) studies and guiding the selection of candidates with favorable pharmacokinetic profiles.

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[5]

-

Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.

This document will provide the theoretical underpinnings of solubility, a detailed experimental protocol for its determination, and guidance on data interpretation, thereby equipping researchers with the necessary tools to thoroughly characterize this promising molecule.

Theoretical Framework: Understanding the "Why" of Solubility

The principle of "like dissolves like" is a foundational concept in chemistry, stating that substances with similar polarities are more likely to be soluble in one another.[6] This principle is governed by the intermolecular forces at play between the solute (this compound) and the solvent molecules. The dissolution process can be conceptualized as a three-step process:

-

Breaking of solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Breaking of solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the net energy change of these three steps. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required for the first two steps.

The key molecular features of this compound that will influence its solubility are:

-

Pyrazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors.[7][8]

-

Nitrile Group (-C≡N): A polar functional group with a significant dipole moment. The nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor.[7][8]

-

Bromine Atom: An electronegative atom that contributes to the overall polarity of the molecule.

-

Cyclopentyl Group: A non-polar, hydrophobic moiety that will favor solubility in non-polar solvents.

The interplay of these polar and non-polar regions will determine the compound's solubility profile across a spectrum of organic solvents.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium. It is a state function and is independent of the method used for its determination. The shake-flask method is the gold standard for measuring thermodynamic solubility.[4][9]

-

Kinetic Solubility: This is a measure of the concentration of a solute that can be dissolved in a solvent under non-equilibrium conditions. It is often determined in high-throughput screening (HTS) settings where a concentrated stock solution of the compound (typically in DMSO) is rapidly diluted into an aqueous buffer.[10][11][12] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[9]

For the in-depth characterization required in drug development, thermodynamic solubility is the more relevant and reliable parameter. This guide will focus exclusively on the determination of thermodynamic solubility.

Experimental Design: A Roadmap to Accurate Solubility Determination

A well-designed experiment is paramount for obtaining accurate and reproducible solubility data. The following sections outline the key considerations in designing a solubility study for this compound.

Solvent Selection: A Strategic Approach

The choice of solvents is critical and should encompass a range of polarities and hydrogen bonding capabilities to provide a comprehensive solubility profile. A suggested panel of solvents is presented in Table 1, categorized by their properties.

Table 1: Proposed Panel of Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index (P') | H-Bond Donor/Acceptor | Rationale for Inclusion |

| Non-Polar | n-Hexane | 0.1 | Neither | Represents purely hydrophobic interactions. |

| Toluene | 2.4 | Acceptor | Aromatic solvent, can engage in π-π stacking. | |

| Polar Aprotic | Dichloromethane | 3.1 | Acceptor | A common solvent for organic synthesis and extraction. |

| Ethyl Acetate | 4.4 | Acceptor | An ester with moderate polarity. | |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | A cyclic ether, good for dissolving a range of compounds. | |

| Acetone | 5.1 | Acceptor | A ketone with good solvating power. | |

| Acetonitrile | 5.8 | Acceptor | A polar aprotic solvent with a strong dipole moment. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | A highly polar aprotic solvent, often used for stock solutions. | |

| Polar Protic | Isopropanol | 3.9 | Both | A less polar alcohol than ethanol. |

| Ethanol | 4.3 | Both | A common and versatile polar protic solvent. | |

| Methanol | 5.1 | Both | The most polar of the simple alcohols. |

Note: Polarity Index values are approximate and can vary slightly depending on the source.[13][14]

This selection provides a broad spectrum of solvent environments to probe the solubility of this compound, from non-polar hydrocarbons to highly polar protic and aprotic solvents.

Experimental Workflow

The overall workflow for determining the thermodynamic solubility of the target compound is depicted in the following diagram:

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Experimental Protocol: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[4] The following protocol is a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of solid this compound into a glass vial. "Excess" means that undissolved solid should be visible at the end of the equilibration period. A starting point could be 5-10 mg of compound per 1 mL of solvent.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

Prepare each solvent in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period (e.g., 1 hour) to allow larger particles to settle.

-

To separate the saturated solution from the excess solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Ensure the filter is compatible with the organic solvent.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute the clear, saturated solution with the appropriate solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Causality Behind Experimental Choices

-

Excess Solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for accurate and reproducible results.[3]

-

Equilibration Time: Sufficient time is required for the dissolution process to reach thermodynamic equilibrium.

-

Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.

-

Validated Analytical Method: Accurate quantification is essential for reliable solubility data.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner. A tabular format is ideal for comparing the solubility of this compound in different solvents.

Hypothetical Solubility Data

As no experimental data is currently available, Table 2 presents a hypothetical solubility profile for illustrative purposes.

Table 2: Hypothetical Solubility of this compound in Selected Organic Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| n-Hexane | < 0.1 | < 0.0004 | Very Slightly Soluble |

| Toluene | 5.2 | 0.019 | Sparingly Soluble |

| Dichloromethane | 85.6 | 0.319 | Freely Soluble |

| Ethyl Acetate | 42.1 | 0.157 | Soluble |

| Tetrahydrofuran (THF) | 110.3 | 0.411 | Freely Soluble |

| Acetone | 98.7 | 0.368 | Freely Soluble |

| Acetonitrile | 65.4 | 0.244 | Soluble |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.746 | Very Soluble |

| Isopropanol | 15.8 | 0.059 | Sparingly Soluble |

| Ethanol | 25.3 | 0.094 | Soluble |

| Methanol | 38.9 | 0.145 | Soluble |

Qualitative descriptions are based on USP definitions.

Interpretation of Results

-

Low solubility in non-polar solvents: The very low solubility in n-hexane suggests that the polar functionalities of the molecule dominate its behavior in non-polar environments.

-

Good solubility in polar aprotic solvents: The high solubility in solvents like dichloromethane, THF, acetone, and DMSO indicates that the polar groups of the solute can effectively interact with these solvents through dipole-dipole interactions. The ability of these solvents to accept hydrogen bonds from any potential weak C-H donors on the pyrazole ring could also play a role.

-

Moderate to good solubility in polar protic solvents: The solubility in alcohols like methanol and ethanol is significant, suggesting that the molecule can act as a hydrogen bond acceptor with the hydroxyl group of the solvents. The lower solubility in isopropanol compared to methanol and ethanol could be due to the increased steric hindrance and lower polarity of isopropanol.

This solubility profile is consistent with a molecule that possesses both polar functional groups and a moderately sized non-polar scaffold.

Analytical Quantification: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the accurate quantification of dissolved solutes in solubility studies.[15][16]

Principle of HPLC for Solubility Determination

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For quantification, a detector (e.g., UV-Vis) measures the response of the analyte as it elutes from the column. The area under the chromatographic peak is proportional to the concentration of the analyte. By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, the solubility of the compound can be determined.[15][17]

Example HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at a wavelength of maximum absorbance for the compound (to be determined by UV-Vis scan)

-

Column Temperature: 30 °C

This is a generic starting point, and the method should be optimized and validated for linearity, accuracy, and precision for this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for the systematic determination and interpretation of the solubility of this compound in organic solvents. By adhering to the principles of thermodynamic solubility and employing the robust shake-flask method, researchers can generate high-quality, reliable data that is essential for advancing this compound through the drug discovery and development pipeline.

The logical relationship between the compound's structural features and its solubility in various solvents can be visualized as follows:

Caption: Factors influencing the solubility of the target compound.

Future work should focus on the experimental execution of the protocols outlined in this guide to generate a definitive solubility profile for this compound. Additionally, investigating the effect of temperature on solubility would provide valuable thermodynamic data, such as the enthalpy of dissolution. Understanding the solid-state properties (e.g., polymorphism) of the compound is also crucial, as different crystalline forms can exhibit different solubilities. This foundational knowledge will be instrumental in unlocking the full therapeutic potential of this promising NCE.

References

- 1. sciforum.net [sciforum.net]

- 2. One moment, please... [rootspress.org]

- 3. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. scribd.com [scribd.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. shodex.com [shodex.com]

- 14. Polarity Index [macro.lsu.edu]

- 15. pharmaguru.co [pharmaguru.co]

- 16. researchgate.net [researchgate.net]

- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

An In-depth Technical Guide to the Chemical Safety of 3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a chiral heterocyclic compound that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1] Notably, it is recognized as an intermediate in the manufacturing of Ruxolitinib, a Janus kinase (JAK) inhibitor.[2][3] Its molecular structure, featuring a brominated pyrazole ring, a cyclopentyl group, and a nitrile functional group, suggests a unique reactivity profile that necessitates a thorough understanding of its chemical safety.[4]

This guide provides a comprehensive overview of the available safety data for this compound, including its various isomers. It is designed to equip researchers and drug development professionals with the necessary knowledge to handle this compound safely in a laboratory and pre-clinical setting. It is important to note that a comprehensive, officially regulated Material Safety Data Sheet (MSDS) for this specific compound is not widely available. Therefore, this guide has been compiled from data provided by chemical suppliers, public chemical databases, and general principles of chemical safety for related functional groups.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The properties of this compound are primarily based on predicted data, as extensive experimental data is not publicly available.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H14BrN3 | [2][5] |

| Molecular Weight | 268.16 g/mol | [2][6] |

| Appearance | Solid (predicted) | [7] |

| Boiling Point | 394.2 ± 22.0 °C (Predicted) | [4] |

| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in organic solvents like DMSO (predicted) | [7] |

| pKa | -0.17 ± 0.10 (Predicted) | [4] |

| CAS Number | (R)-isomer: 1146629-83-5(S)-isomer: 2183286-19-1 | [8] |

Section 2: Hazard Identification and Precautionary Measures

While a specific GHS classification is not available, the structural motifs of this compound—a brominated aromatic heterocycle and a nitrile group—suggest potential hazards. Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, and may release hydrogen cyanide upon decomposition. Brominated compounds can be irritating to the skin, eyes, and respiratory tract.

General Hazard Statement (based on structural analogues): Warning! May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

Precautionary Statements:

-

Prevention:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands and face thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Use only outdoors or in a well-ventilated area.

-

-

Response:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage:

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended as a minimum:

-

Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[9] Ensure that the gloves are resistant to the solvents being used.

-

Respiratory Protection: If handling large quantities or if there is a risk of dust formation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures with a higher risk of aerosol or dust generation, a chemical fume hood is mandatory.

-

Safety Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[9]

Storage

-

Temperature: Store in a refrigerator at 2-8°C for long-term stability.[2][8]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[7]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

Section 4: Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed promptly.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Accidental Release Measures

-

Small Spills:

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Place in a suitable, closed container for disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the area and prevent access.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill to prevent it from entering drains or waterways.

-

Follow the same clean-up procedure as for small spills.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Toxicological and Ecological Information

There is a lack of specific toxicological and ecological data for this compound in publicly available literature. The toxicological profile can be inferred from its structural components.

-

Nitrile Group: Organic nitriles can be metabolized to cyanide in the body, which can lead to cellular hypoxia.

-

Brominated Aromatic Ring: Brominated aromatic compounds can be persistent in the environment and may have varying degrees of toxicity.

Given the absence of specific data, this compound should be handled as a substance with unknown toxicological and ecological properties. It is imperative to prevent its release into the environment.

Section 6: Disposal Considerations

All waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow this chemical to enter the environment.

Visualizations

Personal Protective Equipment (PPE) Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Cas 1146629-83-5,(R)-3-(4-broMo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | lookchem [lookchem.com]

- 5. (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - CAS:1146629-83-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | C11H14BrN3 | CID 98008482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-(4-Bromo-1H-Pyrazol-1-Yl)-3-Cyclopentylpropanenitrile Chemical Properties, Uses, Safety Data | High Purity Supplier China [nj-finechem.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. fishersci.com [fishersci.com]

The Pyrazole Nucleus: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Heterocycle

First identified in the 19th century, the pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has evolved from a chemical curiosity into a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous blockbuster drugs and continue to inspire the design of novel therapeutic agents. This technical guide provides a comprehensive overview of pyrazole derivatives, delving into their synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will explore the causal relationships behind synthetic strategies, dissect the mechanisms of action of key pyrazole-containing drugs, and provide practical experimental protocols for researchers in the field.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with a variety of methods available to introduce a diverse range of substituents. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regiocontrol.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

One of the most fundamental and widely used methods for pyrazole synthesis is the Knorr cyclocondensation reaction.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[2] The mechanism proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[1]

A significant consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers.[1] The outcome of the reaction is influenced by factors such as the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction pH.[1]

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine sulfate, a classic example of the Knorr pyrazole synthesis.[3]

Materials:

-

Hydrazine sulfate (0.50 mole, 65 g)

-

10% Sodium hydroxide solution

-

Acetylacetone (0.50 mole, 50 g)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Ice bath

-

1-L round-bottomed flask with stirrer, separatory funnel, and thermometer

Procedure:

-

In a 1-L round-bottomed flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.[3]

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.[3]

-

With continuous stirring, add 50 g (0.50 mole) of acetylacetone dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.[3]

-

After the addition is complete, continue stirring the mixture at 15°C for an additional hour.[3]

-

Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.[3]

-

Transfer the mixture to a 1-L separatory funnel and extract with 125 ml of diethyl ether.[3]

-

Separate the layers and extract the aqueous layer with four additional 40-ml portions of ether.[3]

-

Combine the ether extracts and wash once with a saturated sodium chloride solution.[3]

-

Dry the ether solution over anhydrous potassium carbonate.[3]

-

Remove the ether by distillation. The resulting residue is crystalline 3,5-dimethylpyrazole.[3]

-

Dry the product under reduced pressure to obtain a yield of 37–39 g (77–81%) with a melting point of 107–108°C.[3]

Modern Synthetic Methodologies

Beyond the classical Knorr synthesis, a plethora of modern techniques have been developed to enhance the efficiency, diversity, and environmental friendliness of pyrazole synthesis. These include:

-

Microwave-assisted synthesis: This method often leads to dramatically reduced reaction times and improved yields.

-